![molecular formula C17H14ClF2NO3 B2645446 7-chloro-4-(2,6-difluorophenyl)-9-methoxy-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one CAS No. 1396854-67-3](/img/structure/B2645446.png)
7-chloro-4-(2,6-difluorophenyl)-9-methoxy-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
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Overview
Description
Scientific Research Applications
Synthesis and Dopaminergic Activity
Research on substituted benzazepines, such as the synthesis and evaluation of central and peripheral dopamine receptor agonists, provides an example of how structurally related compounds are utilized in the exploration of dopaminergic activity. These compounds were prepared through cyclization of amino alcohols followed by demethylation, indicating their potential utility in designing ligands for dopaminergic receptors, which could have implications in treating disorders related to dopaminergic dysfunction (Pfeiffer et al., 1982).
Structural Studies and Hydrogen Bonding
Studies on the hydrogen-bonded structures of substituted benzazepines, such as analysis of different hydrogen-bonding motifs in crystal structures, shed light on the importance of structural analysis in understanding intermolecular interactions. These insights can be crucial for designing compounds with desired physical and chemical properties (Gómez et al., 2009).
Synthesis and Pharmacological Applications
The synthesis and pharmacological evaluation of benzazepine derivatives highlight their potential in drug development. The examination of various substituents on the benzazepine core and their effects on biological activity could provide a template for the development of new therapeutic agents, suggesting a research avenue for exploring the bioactivity of the compound (Orito et al., 1980).
Analytical and Physicochemical Characterization
Research on the analytical profile of benzodiazepine derivatives, including physical and physicochemical properties, as well as methods for quantitative determination, underscores the importance of comprehensive analytical characterization in drug development. This approach can be applied to the compound to understand its physicochemical properties and potential pharmacokinetic profile (Althaus et al., 1986).
Future Directions
properties
IUPAC Name |
7-chloro-4-(2,6-difluorophenyl)-9-methoxy-2-methyl-5H-1,4-benzoxazepin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClF2NO3/c1-9-17(22)21(15-12(19)4-3-5-13(15)20)8-10-6-11(18)7-14(23-2)16(10)24-9/h3-7,9H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOOBQSUGHMPTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(CC2=C(O1)C(=CC(=C2)Cl)OC)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClF2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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